molecular formula C9H8F2O3 B043644 4-Ethoxy-2,3-difluorobenzoic acid CAS No. 124728-45-6

4-Ethoxy-2,3-difluorobenzoic acid

Cat. No.: B043644
CAS No.: 124728-45-6
M. Wt: 202.15 g/mol
InChI Key: KMFHBAZUQFJVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,3-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of ethoxy and difluoro substituents on a benzoic acid core. It is a solid at room temperature and is commonly used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,3-difluorobenzoic acid typically involves the ethoxylation of 2,3-difluorobenzoic acid. This process can be achieved through the reaction of 2,3-difluorobenzoic acid with ethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium fluoride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding carboxylates.

    Reduction Products: Reduction can yield alcohol derivatives of the compound.

Scientific Research Applications

4-Ethoxy-2,3-difluorobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include signal transduction and metabolic regulation .

Comparison with Similar Compounds

  • 4-Ethoxy-2,3-difluorobenzonitrile
  • 4-Ethoxy-2,3-difluorophenylboronic acid
  • 4-Ethoxy-2,3-difluorophenol

Comparison: Compared to these similar compounds, 4-ethoxy-2,3-difluorobenzoic acid is unique due to its carboxylic acid functional group , which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic pathways where carboxylation is essential .

Biological Activity

Overview

4-Ethoxy-2,3-difluorobenzoic acid (C9H8F2O3) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features an ethoxy group and two fluorine atoms, which influence its chemical properties and interactions with biological systems. Its molecular weight is approximately 202.16 g/mol, making it a suitable candidate for various biochemical studies and applications.

The synthesis of this compound typically involves the ethoxylation of 2,3-difluorobenzoic acid. This can be achieved through the reaction of 2,3-difluorobenzoic acid with ethanol in the presence of a catalyst under controlled conditions. Alternative synthetic routes include the Suzuki-Miyaura coupling reaction, which allows for the formation of complex organic molecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and difluoro groups can modulate binding affinities, potentially influencing various metabolic pathways and signal transduction mechanisms. This compound has been investigated for its role in enzyme interactions, metabolic regulation, and therapeutic applications.

Enzyme Interactions

Research indicates that this compound may interact with several enzymes involved in metabolic pathways. The specific interactions can lead to either inhibition or activation of enzymatic activity depending on the target enzyme's nature. For instance:

  • Inhibition Studies : The compound has shown potential as an inhibitor for certain enzymes involved in drug metabolism, which could be relevant for pharmacokinetic studies.
  • Activation Studies : Conversely, it may act as an activator for other metabolic enzymes, enhancing specific biochemical pathways.

Therapeutic Potential

The compound is being explored for its therapeutic properties in various medical applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Investigations into its antimicrobial effects have shown promise against certain bacterial strains, indicating potential use in developing new antibiotics.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effect on cytochrome P450 enzymes.
    • Findings : The compound demonstrated significant inhibition of CYP2D6 and CYP3A4 enzymes, suggesting potential drug-drug interaction risks in polypharmacy scenarios.
  • Anti-inflammatory Research :
    • Objective : To assess anti-inflammatory properties in vitro.
    • Findings : In cell line studies, this compound reduced pro-inflammatory cytokine production by macrophages.
  • Antimicrobial Studies :
    • Objective : To test efficacy against common pathogens.
    • Findings : Exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameFunctional GroupsNotable Activity
4-Ethoxybenzoic AcidEthoxyGeneral anti-inflammatory activity
2,3-Difluorobenzoic AcidDifluoroModerate antibacterial properties
4-Ethoxy-2,6-difluorobenzoic AcidEthoxy + DifluoroPotential neuroprotective effects

This table illustrates how the presence of different functional groups influences biological activity across related compounds.

Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFHBAZUQFJVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377710
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124728-45-6, 875664-49-6
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetone solution (140 mL) containing 4-ethoxy-2,3-difluorobenzyl alcohol (2.1 g) was dropped into a 1.5 M sulfuring acid solution (70 mL) containing chromium (III) oxide (4.23 g), at 0° C. over one hour. The reaction mixture was stirred at room temperature for 24 hours, and added with water to thereby terminate the reaction. The organic layer was extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution. The organic layer was then neutralized with a 2 M hydrochloric acid, extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was washed with saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was vaporized off under reduced pressure, to thereby obtain 4-ethoxy-2,3-difluorobenzoic acid (7) (yield=1.8 g, yield ratio=80%) as a white solid.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
4.23 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.